molecular formula C7H8ClN3O2 B587167 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide CAS No. 1211533-01-5

5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide

Cat. No.: B587167
CAS No.: 1211533-01-5
M. Wt: 201.61
InChI Key: YYGRWJQSYZTWQW-UHFFFAOYSA-N
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Description

5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazine derivatives.

Scientific Research Applications

5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
  • 5-Methoxy-N,N-dimethyltryptamine
  • 5-Methoxytryptamine

Comparison

Compared to similar compounds, 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, its chlorine and methoxy substituents may enhance its reactivity and biological activity compared to other pyrazine derivatives.

Biological Activity

5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The synthesis typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in cell proliferation, which could lead to anticancer effects.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For example, it has shown potential against various strains of bacteria and fungi, although specific minimal inhibitory concentrations (MICs) for these activities are still under investigation .

Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce cell cycle arrest and inhibit proliferation in colorectal cancer cells, particularly HCT116 and Caco-2 lines. The IC50 values indicate a strong selective cytotoxicity compared to standard chemotherapeutics .

Study 1: Antimycobacterial Activity

A study assessed the antimycobacterial activity of a series of pyrazine derivatives, including this compound. While exact MIC values for this compound were not detailed, related compounds in the same class exhibited promising results against Mycobacterium tuberculosis, suggesting potential for further exploration .

Study 2: Cytotoxicity in Cancer Cell Lines

A detailed examination of the cytotoxic effects on various cancer cell lines revealed that this compound could effectively inhibit cell growth. The IC50 values from this study are summarized in Table 1 below:

Cell LineIC50 (μM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS26.9 ± 0.00
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

This data indicates that the compound has a strong effect on colorectal cancer cells while showing limited toxicity towards normal intestinal epithelial cells (HIEC) .

Comparative Analysis with Similar Compounds

When compared to other pyrazine derivatives, this compound exhibits unique biological properties due to its specific substitution pattern. This uniqueness enhances its reactivity and potential therapeutic applications when compared to structurally similar compounds.

Properties

IUPAC Name

5-chloro-N-methoxy-N-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRWJQSYZTWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747334
Record name 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-01-5
Record name 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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